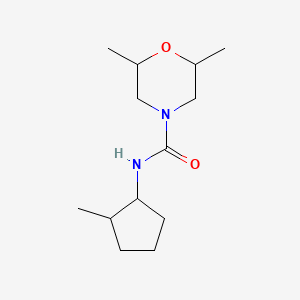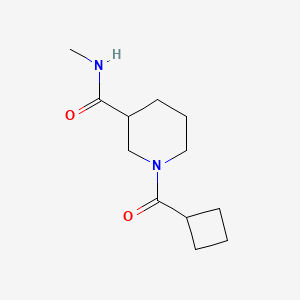
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays an important role in the central nervous system. DMQX has been widely used in scientific research to investigate the function of glutamate receptors and their role in various physiological and pathological processes.
Wirkmechanismus
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the fast synaptic transmission of glutamate in the central nervous system. This compound binds to the receptor and blocks the influx of ions, thereby inhibiting the excitatory response of the neuron. This mechanism of action allows researchers to selectively block the activity of glutamate receptors and investigate their function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can block the activity of glutamate receptors in a dose-dependent manner. In vivo studies have shown that this compound can modulate synaptic transmission and plasticity in the central nervous system, and can also affect learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one in lab experiments include its potency and selectivity as an antagonist of the ionotropic glutamate receptor, which allows researchers to selectively block the activity of these receptors and investigate their function. However, the limitations of using this compound include its complex synthesis method, which requires specialized equipment and expertise, as well as its potential toxicity and side effects.
Zukünftige Richtungen
There are a number of future directions for research involving 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one. One area of interest is the role of glutamate receptors in neurological disorders such as Alzheimer's disease and epilepsy. This compound may be useful in investigating the function of these receptors and developing new treatments for these disorders. Another area of interest is the development of new and more potent antagonists of the ionotropic glutamate receptor, which may have improved therapeutic potential. Additionally, this compound may be useful in investigating the role of glutamate receptors in other physiological processes, such as pain perception and addiction.
Synthesemethoden
The synthesis of 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one involves the condensation of 2,4-dichlorophenylacetonitrile with 3-methylanthranilic acid in the presence of a suitable catalyst. The resulting intermediate is then cyclized to form this compound. The synthesis of this compound is a complex and multistep process, requiring specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been extensively used in scientific research to investigate the function of glutamate receptors and their role in various physiological and pathological processes. Glutamate receptors are the most abundant excitatory neurotransmitter receptors in the central nervous system and play a critical role in synaptic transmission and plasticity. This compound is a potent antagonist of the ionotropic glutamate receptor, which allows researchers to selectively block the activity of these receptors and investigate their function.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-19-14(10-7-6-9(16)8-12(10)17)18-13-5-3-2-4-11(13)15(19)20/h2-8,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYAMDBUBSSJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)


![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)


![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
